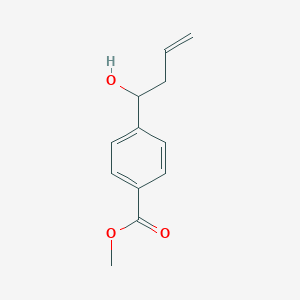

Methyl 4-(1-hydroxy-3-butenyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67472-22-4 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 4-(1-hydroxybut-3-enyl)benzoate |

InChI |

InChI=1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h3,5-8,11,13H,1,4H2,2H3 |

InChI Key |

NHBUJMWINRPBSK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CC=C)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 1 Hydroxy 3 Butenyl Benzoate

Established Synthetic Routes to the Chemical Compound

The preparation of Methyl 4-(1-hydroxy-3-butenyl)benzoate can be reliably achieved through the allylation of methyl 4-formylbenzoate (B8722198). This approach represents a foundational method for constructing the homoallylic alcohol moiety.

Seminal Preparations of this compound

The seminal preparation of this compound involves the nucleophilic addition of an allyl organometallic reagent to the carbonyl group of methyl 4-formylbenzoate. A common and effective method utilizes a Grignard reagent, specifically allylmagnesium bromide, in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds via a nucleophilic attack of the allyl group on the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Alternatively, the Barbier reaction offers a one-pot approach where the organometallic reagent is generated in situ. This is typically achieved by reacting an allyl halide, such as allyl bromide, with a metal, like zinc or indium, in the presence of the aldehyde substrate, methyl 4-formylbenzoate.

| Reactant 1 | Reactant 2 | Reagent/Metal | Solvent | Product |

|---|---|---|---|---|

| Methyl 4-formylbenzoate | Allylmagnesium bromide | - | Tetrahydrofuran (THF) | This compound |

| Methyl 4-formylbenzoate | Allyl bromide | Zinc or Indium | Various aprotic solvents | This compound |

Optimization Studies for Existing Synthetic Pathways

Optimization of these established routes often focuses on improving reaction yields, reducing reaction times, and simplifying purification processes. Key areas of study include the choice of metal in Barbier-type reactions, with indium often showing higher reactivity and tolerance to functional groups compared to magnesium or zinc. The solvent can also play a crucial role; for instance, the use of polar aprotic solvents like dimethylformamide (DMF) can sometimes accelerate the reaction rate. Temperature control is another critical parameter to manage, as side reactions can occur at higher temperatures.

Novel Synthetic Approaches and Strategies for this compound

Recent advancements in synthetic methodology have led to the development of more sophisticated and efficient approaches for the synthesis of homoallylic alcohols like this compound and its analogs.

Development of Asymmetric Allylation Reactions for Analogs

The development of asymmetric allylation reactions has been a significant focus, aiming to produce enantioenriched homoallylic alcohols. For analogs of this compound, this is typically achieved through the use of chiral catalysts or chiral auxiliaries. Chiral ligands, often in complex with metals like rhodium or iridium, can create a chiral environment that directs the addition of the allyl group to one face of the aldehyde, resulting in a preponderance of one enantiomer.

Another powerful strategy involves the use of chiral allylboron reagents. These reagents, such as those derived from tartrate esters, can react with aldehydes with a high degree of stereocontrol, leading to the formation of optically active homoallylic alcohols.

Exploration of Green Chemistry Principles in Synthetic Design

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. This includes the use of less hazardous solvents, such as water or ionic liquids, and the development of catalytic rather than stoichiometric processes to reduce waste. For instance, metal-catalyzed allylation reactions that can be performed in aqueous media are highly desirable. Furthermore, the use of non-toxic and abundant metals as catalysts is a key area of research.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound to produce a single enantiomer is of great interest, particularly for applications in pharmaceuticals and materials science. Asymmetric allylation is the primary strategy to achieve this.

A notable method involves the use of a chiral catalyst, such as a complex of a transition metal with a chiral ligand. For example, a rhodium catalyst bearing a chiral phosphine (B1218219) ligand can catalyze the addition of an allylboronate ester to methyl 4-formylbenzoate. The chiral catalyst creates a three-dimensional pocket that favors the formation of one enantiomer of the product over the other.

Another approach is the use of a stoichiometric amount of a chiral auxiliary attached to the allylating agent. While effective, this method requires additional steps to attach and remove the auxiliary, making catalytic methods often more efficient.

| Strategy | Key Component | Typical Metal/Reagent | Outcome |

|---|---|---|---|

| Catalytic Asymmetric Allylation | Chiral Ligand | Rhodium, Iridium | Enantioenriched Product |

| Stoichiometric Asymmetric Allylation | Chiral Allylboron Reagent | Boronates derived from chiral diols | Enantioenriched Product |

| Auxiliary-Controlled Allylation | Chiral Auxiliary | - | Diastereoselective addition, requires removal |

Diastereoselective and Enantioselective Approaches

The creation of the stereocenter in this compound is achieved through the enantioselective addition of an allyl group to the aldehyde functionality of Methyl 4-formylbenzoate. While the addition of an unsubstituted allyl group directly yields an enantiomeric pair, the use of substituted allyl reagents, such as crotyl reagents, introduces the possibility of diastereoselectivity, forming either syn or anti products in addition to enantiomers.

Enantioselective approaches often employ chiral reagents or catalysts to control the facial selectivity of the attack on the prochiral aldehyde. A prominent method involves the use of allylboron reagents. Chiral phosphoric acid-catalyzed allylboration of aldehydes with allylboronic acid pinacol (B44631) ester is a well-established method for producing homoallylic alcohols with high enantioselectivity. rsc.org The stereochemical outcome of these reactions is highly dependent on the geometry of the allylboron reagent. For instance, (E)- and (Z)-crotylboronates react with aldehydes to furnish anti- and syn-homoallylic alcohols, respectively.

Another significant approach is the Lewis acid-promoted addition of allylstannanes and allylsilanes. These reactions can be rendered highly enantioselective by the use of stoichiometric amounts of chiral Lewis acids or, more desirably, through catalytic processes. sci-hub.se The development of catalytic enantioselective allylation has been a major focus, with various systems showing high efficiency for aromatic aldehydes. sci-hub.se

Organocatalysis also presents a powerful tool for the enantioselective synthesis of homoallylic alcohols. For example, the intramolecular asymmetric cyclization of aldehydes can be achieved using singly occupied molecular orbital (SOMO) catalysis, which involves the selective oxidation of chiral enamines. nih.gov While this is an intramolecular example, the principles of using chiral amine catalysts to generate stereochemically defined intermediates are applicable to intermolecular reactions as well.

Chiral Catalyst Development for its Preparation

The development of effective chiral catalysts is central to the efficient and selective synthesis of this compound. A variety of catalysts have been explored for the enantioselective allylation of aldehydes.

Chiral Lewis Acid Catalysts: Chiral Lewis acids are instrumental in activating the aldehyde towards nucleophilic attack by the allylating agent and creating a chiral environment to induce enantioselectivity. Early developments in this area included the use of chiral (acyloxy)borane (CAB) complexes. More recently, titanium-based catalysts have shown great promise. For instance, a catalyst prepared from (R)- or (S)-binaphthol and titanium tetraisopropoxide has been used at catalytic loadings (10 mol %) for the allylation of various aldehydes with allyltributylstannane (B1265786), achieving high yields and enantiomeric excesses. sci-hub.se

Chiral Lewis Base Catalysts: An alternative strategy involves the use of chiral Lewis bases to activate the allylating agent, typically an allyltrichlorosilane. This approach has been extensively studied and provides a complementary method to Lewis acid catalysis. acs.org

Organocatalysts: Chiral aldehydes themselves can serve as catalysts in certain asymmetric transformations. Catalysts based on a chiral binaphthyl structure bearing an aldehyde group have been shown to be effective in promoting the α-functionalization of amino acid derivatives, showcasing the potential of chiral aldehyde catalysis in stereoselective C-C bond formation. rsc.org

Transition Metal Catalysts: Chiral complexes of various transition metals are highly effective for the enantioselective allylation of aldehydes. Iridium catalysts, particularly those generated in situ from [Ir(cod)Cl]2 and chiral phosphine ligands like (R)-BINAP, are used in transfer hydrogenation reactions with allyl acetate (B1210297) to produce homoallylic alcohols with high enantioselectivity. nih.gov Similarly, chiral chromium complexes have been utilized in hybrid catalytic systems, combining an organophotoredox catalyst with a chiral chromium complex to enable the asymmetric allylation of aldehydes using unactivated alkenes. nih.gov

Below is a table summarizing various chiral catalysts and their performance in the enantioselective allylation of aromatic aldehydes.

| Catalyst System | Allylating Agent | Aldehyde | Yield (%) | Enantiomeric Excess (%) |

| (R)-BINOL/Ti(OiPr)₄ | Allyltributylstannane | Benzaldehyde | 88 | 95 |

| Chiral Phosphoramide | Allylboronic acid pinacol ester | 2-Naphthaldehyde | 95 | 98 |

| [Ir(cod)Cl]₂/(R)-BINAP | Allyl acetate | Benzaldehyde | 85 | 97 |

| Organophotoredox/Chiral Cr complex | 1-Octene | 4-Bromobenzaldehyde | 92 | 98 |

Catalytic Strategies in the Synthesis of the Chemical Compound

Catalytic methods are paramount in modern organic synthesis for their efficiency, atom economy, and potential for recyclability. The synthesis of this compound can be achieved through various catalytic strategies, broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active species. Several homogeneous catalytic systems are applicable to the synthesis of this compound.

Transfer Hydrogenation: Iridium-catalyzed transfer hydrogenation represents a powerful method for the enantioselective allylation of aldehydes. nih.gov In this approach, an iridium catalyst, typically formed from a precursor like [Ir(cod)Cl]₂ and a chiral phosphine ligand, facilitates the coupling of an allylic acetate with an aldehyde. The reaction proceeds through the formation of an iridium-π-allyl intermediate and does not require the pre-formation of stoichiometric organometallic reagents. This method is highly efficient for a range of aromatic aldehydes, including those with electron-donating and electron-withdrawing groups.

Photoredox/Chromium Hybrid Catalysis: A novel strategy combines visible-light photoredox catalysis with chiral chromium catalysis to achieve the asymmetric allylation of aldehydes using simple alkenes as the allyl source. nih.gov An acridinium (B8443388) organophotoredox catalyst activates the alkene via C(sp³)–H bond activation to generate an allyl radical, which is then trapped by a chiral chromium(II) complex. The resulting chiral allylchromium(III) species undergoes nucleophilic addition to the aldehyde with high diastereoselectivity and enantioselectivity. nih.gov

The table below presents data from representative homogeneous catalytic systems for the allylation of aromatic aldehydes.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| [Ir(cod)Cl]₂/(R)-BINAP/ m-nitrobenzoic acid | Benzaldehyde, Allyl acetate | THF | 50 | 85 | 97 |

| Acridinium salt/Chiral Cr complex/LHMDS | 4-Bromobenzaldehyde, 1-Octene | Dichloromethane | 25 | 92 | 98 |

Heterogeneous Catalysis Development

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling, making them highly desirable for industrial applications. The development of heterogeneous catalysts for the enantioselective synthesis of this compound is an active area of research.

Immobilized Catalysts: One approach to heterogenize a homogeneous catalyst is to immobilize it on a solid support. This can be achieved by covalently linking the chiral ligand to a polymer or inorganic material like silica. While not extensively reported specifically for the target molecule, the principle of immobilizing chiral catalysts has been demonstrated for various asymmetric reactions. acs.org

A notable example of a recyclable catalytic system involves the use of ionic liquids as the immobilization medium. Chiral indium(III) complexes, prepared from In(OTf)₃ and chiral PYBOX ligands, have been shown to effectively catalyze the enantioselective allylation of aldehydes with allyltributylstannane in ionic liquids. nih.gov The catalyst, immobilized in the ionic liquid phase, can be readily separated from the product and reused multiple times with consistent yield and enantioselectivity. nih.gov

Metal-Organic Frameworks (MOFs): Homochiral metal-organic frameworks (MOFs) are emerging as promising platforms for heterogeneous asymmetric catalysis. rsc.orgbohrium.com These crystalline materials are constructed from metal nodes and chiral organic linkers, creating a well-defined porous structure with chiral catalytic sites. There are three main strategies for developing catalytically active homochiral MOFs: utilizing MOFs with achiral catalytic sites within a chiral framework, incorporating asymmetric catalysts directly into the framework structure, and post-synthetic modification of homochiral MOFs. bohrium.com Although still a developing field, the inherent properties of MOFs, such as high surface area and tunable porosity, make them attractive candidates for the development of highly efficient and recyclable catalysts for the enantioselective allylation of aldehydes. nih.govnih.gov

The following table illustrates the reusability of an indium(III)-PYBOX catalyst immobilized in an ionic liquid for the allylation of benzaldehyde.

| Cycle | Yield (%) | Enantiomeric Excess (%) |

| 1 | 89 | 92 |

| 2 | 85 | 91 |

| 3 | 86 | 92 |

| 4 | 82 | 90 |

Mechanistic Investigations of Reactions Involving Methyl 4 1 Hydroxy 3 Butenyl Benzoate

Elucidation of Proposed Reaction Pathways for its Formation and Transformations

The formation of methyl 4-(1-hydroxy-3-butenyl)benzoate, a secondary allylic alcohol, most likely proceeds through the nucleophilic addition of an allyl organometallic reagent to methyl 4-formylbenzoate (B8722198). A common and versatile method for such a transformation is the Barbier reaction. wikipedia.orgnrochemistry.com

The Barbier reaction is distinguished by the in situ generation of the organometallic nucleophile in the presence of the carbonyl substrate. wikipedia.org This one-pot procedure is advantageous when the organometallic reagent is unstable. wikipedia.orgnrochemistry.com The reaction can be carried out using various metals, including magnesium, zinc, indium, or tin. wikipedia.orgresearchgate.net

Proposed Formation Pathway via a Barbier-Type Reaction:

Formation of the Organometallic Reagent: An allyl halide, such as allyl bromide, reacts with a metal (e.g., zinc) to form an allylzinc bromide species. This involves a single electron transfer from the metal surface to the alkyl halide. nrochemistry.com

Nucleophilic Addition: The generated organometallic compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-formylbenzoate. libretexts.org This addition can proceed through either a concerted (polar) mechanism or a radical pathway involving single-electron transfer. nrochemistry.com

Formation of the Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a tetrahedral alkoxide intermediate, with the carbonyl carbon rehybridizing from sp² to sp³. libretexts.org

Protonation: Subsequent workup with a proton source, such as aqueous acid, protonates the alkoxide to yield the final product, this compound. libretexts.org

Plausible Transformations of this compound:

As a secondary allylic alcohol, this compound can undergo a variety of transformations, including:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, an α,β-unsaturated enone, using various oxidizing agents.

Isomerization: Transition metal catalysts, such as those based on ruthenium, can facilitate the isomerization of the double bond, potentially leading to the formation of a carbonyl compound through a redox isomerization process.

Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions. These substitutions can occur via either an SN2 or an SN2' mechanism, the latter being characteristic of allylic systems.

Kinetic and Thermodynamic Studies of Relevant Reactions

Kinetics:

Thermodynamics:

| Reaction Parameter | Influencing Factors | Expected Trend for this compound Formation |

| Reaction Rate (Kinetics) | Metal reactivity, Solvent polarity, Electrophilicity of aldehyde, Steric hindrance | The use of more reactive metals (e.g., indium) may increase the rate. The electron-withdrawing ester group on the aromatic ring will increase the electrophilicity of the aldehyde compared to benzaldehyde, likely increasing the reaction rate. |

| Reaction Equilibrium (Thermodynamics) | Bond energies of reactants and products | The formation of strong C-C and O-H σ-bonds at the expense of a C=O π-bond and a carbon-metal bond makes the reaction thermodynamically favorable. |

Computational Mechanistic Analysis of Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms where experimental data is scarce. For the formation of this compound, computational studies could elucidate the structures and energies of intermediates and transition states.

Key Areas for Computational Investigation:

Structure of the Organometallic Reagent: Computational modeling can provide insights into the structure of the in situ generated allyl-metal species, including its aggregation state and coordination with the solvent.

Transition State of Nucleophilic Addition: The transition state for the nucleophilic addition of the allyl group to the carbonyl carbon can be modeled. This would allow for the calculation of the activation energy, providing a theoretical basis for the reaction's kinetics. Six-membered ring transition state models are often invoked to explain the stereoselectivity of such reactions.

Stereochemistry: The nucleophilic addition creates a new chiral center. Computational analysis can predict the stereochemical outcome of the reaction by comparing the energies of the transition states leading to the different stereoisomers. The geometry of the transition state, whether open or cyclic, would be a key determinant of the diastereoselectivity if a substituted allyl group were used.

Reaction Pathway Analysis: The entire reaction coordinate can be mapped out, from reactants to products, identifying the lowest energy pathway. This would help to confirm whether the reaction proceeds through a concerted or stepwise mechanism.

| Computational Method | Application to the study of this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of the energies of reactants, intermediates, transition states, and products. | Determination of the reaction's thermodynamic profile (enthalpy and Gibbs free energy changes) and kinetic barriers (activation energies). |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the electron density distribution to characterize the nature of chemical bonds in the transition state. | Elucidation of the degree of bond formation and breaking in the transition state, providing a more detailed picture of the reaction mechanism. |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and orbital interactions. | Understanding the electronic effects that govern the reactivity of the reactants and the stability of the intermediates. |

Characterization of Reaction Intermediates in the Synthesis and Derivatization

The direct characterization of the organometallic intermediates in a Barbier reaction is challenging due to their transient and unstable nature. wikipedia.org However, a combination of spectroscopic techniques and trapping experiments can provide evidence for their existence and structure.

Characterization of Organometallic Intermediates:

Spectroscopic Methods: In analogous systems, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been used to study the nature of allylindium intermediates. acs.org Such studies can provide information about the structure and bonding within the organometallic species.

Trapping Experiments: The in situ generated organometallic intermediate can be "trapped" by adding a different electrophile to the reaction mixture, leading to the formation of a different product. The structure of this new product can then be used to infer the structure of the intermediate.

Characterization of the Tetrahedral Alkoxide Intermediate:

The tetrahedral alkoxide intermediate formed after the nucleophilic addition is also transient. Its existence is generally inferred from the final alcohol product. However, under specific low-temperature conditions, it might be possible to observe this intermediate using spectroscopic methods like low-temperature NMR or IR spectroscopy. The characteristic C-O stretching frequency in the IR spectrum would differ from that of the starting carbonyl and the final alcohol.

| Intermediate | Plausible Characterization Method | Information Obtained |

| Allyl-metal species | In-situ NMR spectroscopy, Trapping experiments with other electrophiles | Structural information, confirmation of its formation and reactivity. |

| Tetrahedral alkoxide | Low-temperature NMR or IR spectroscopy | Confirmation of the nucleophilic addition and the formation of the C-C bond prior to protonation. |

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 4 1 Hydroxy 3 Butenyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure, conformation, and configuration of organic molecules like Methyl 4-(1-hydroxy-3-butenyl)benzoate. Both ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would provide a complete picture of the proton and carbon environments and their connectivities.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the benzoate (B1203000) ring would likely appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern. The proton attached to the hydroxyl-bearing carbon (the benzylic proton) would present as a multiplet, with its chemical shift influenced by the neighboring methylene (B1212753) and hydroxyl groups. The vinyl protons of the butenyl group would exhibit characteristic shifts and coupling constants in the olefinic region (typically δ 5.0-6.0 ppm). The methylene protons adjacent to the double bond and the benzylic carbon would show complex splitting patterns due to diastereotopicity. The methyl protons of the ester group would appear as a sharp singlet in the upfield region (around δ 3.9 ppm).

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The carbonyl carbon of the ester would be the most downfield signal (around δ 167 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm. The carbon bearing the hydroxyl group and the vinyl carbons would have characteristic shifts in the δ 60-80 ppm and δ 115-140 ppm regions, respectively. The methyl ester carbon would be found further upfield.

Conformational and Configurational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for determining the preferred conformation of the butenyl side chain relative to the aromatic ring. The coupling constants between the protons on the chiral center and the adjacent methylene group could provide insights into the rotamer populations. The absolute configuration of the stereocenter could be determined using chiral derivatizing agents or by comparison with synthesized enantiopure standards.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a prediction based on analogous structures and standard chemical shift values.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (ortho to -COOCH₃) | ~7.9 | d | ~8.0 |

| Aromatic (ortho to -CH(OH)) | ~7.4 | d | ~8.0 |

| -CH=CH₂ | ~5.8 | m | - |

| =CH₂ | ~5.2 | m | - |

| -CH(OH)- | ~4.9 | t | ~6.5 |

| -COOCH₃ | ~3.9 | s | - |

| -CH₂- | ~2.5 | m | - |

| -OH | Variable | br s | - |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Ion and Fragmentation Pattern: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which has a molecular formula of C₁₂H₁₄O₃ and a monoisotopic mass of 206.0943 g/mol . The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of a water molecule from the alcohol, cleavage of the butenyl side chain, and fragmentation of the ester group. The observation of fragment ions corresponding to the benzoyl cation and the tropylium (B1234903) ion would be indicative of the benzoate moiety.

Impurity Profiling: MS techniques, particularly when coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), are highly effective for identifying and quantifying impurities. This is crucial for quality control in synthetic preparations, allowing for the detection of starting materials, byproducts, and degradation products.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Expected IR Spectral Data: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=O stretching of the ester group would be observed as a strong, sharp peak around 1720 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would be found in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the ester and alcohol would be visible in the fingerprint region between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the C=C double bond of the butenyl group are expected to show strong Raman signals, which can be useful for conformational analysis, particularly in different physical states.

Table 2: Predicted IR Absorption Frequencies for this compound This table is a prediction based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |

| Alkene C-H | C-H Stretch | 3010-3095 | Medium |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium |

| Ester (C=O) | C=O Stretch | ~1720 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch | 1640-1680 | Medium |

| Aromatic (C=C) | C=C Stretch | 1450-1600 | Medium-Strong |

| Ester/Alcohol (C-O) | C-O Stretch | 1000-1300 | Strong |

X-ray Crystallography and Solid-State Structural Studies (if applicable)

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Such data is invaluable for understanding the solid-state conformation and for correlating it with the spectroscopic data obtained in solution.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying these stereoisomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of known related compounds. This technique is particularly sensitive to the spatial arrangement of chromophores, such as the benzene (B151609) ring, relative to the chiral center.

Theoretical and Computational Chemistry of Methyl 4 1 Hydroxy 3 Butenyl Benzoate

Quantum Mechanical (QM) Studies: Density Functional Theory (DFT) and Ab Initio Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. For a molecule like Methyl 4-(1-hydroxy-3-butenyl)benzoate, both Density Functional Theory (DFT) and ab initio methods would be invaluable.

Geometry Optimization and Electronic Structure Analysis

The initial step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a method such as DFT with a suitable basis set (e.g., B3LYP/6-31G*), the bond lengths, bond angles, and dihedral angles of this compound would be systematically adjusted to find the minimum energy conformation.

Once optimized, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies, the electrostatic potential surface, and atomic charges. Such analyses would highlight the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its reactivity.

Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative and not based on actual published data.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.36 Å | |

| O-CH3 | ~1.43 Å | |

| C-C (aromatic) | ~1.39-1.41 Å | |

| C-C (butenyl) | ~1.50 Å (single), ~1.34 Å (double) | |

| C-O (hydroxyl) | ~1.43 Å | |

| Bond Angle | O=C-O | ~125° |

| C-C-C (aromatic) | ~120° | |

| C-C=C (butenyl) | ~123° |

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties. Following geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods provide detailed information about a single, optimized geometry, this compound possesses conformational flexibility, particularly around the butenyl side chain. Molecular Dynamics (MD) simulations would be used to explore the full conformational space of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. This information is critical for understanding how the molecule behaves in a real-world system.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule would indicate which atoms are most involved in these frontier orbitals and, therefore, most likely to participate in chemical reactions.

Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on actual published data.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Ligand-Binding and Interaction Studies (if applicable to catalytic or recognition processes)

Should this compound be investigated for its potential role in catalytic or biological systems, computational docking and interaction studies would be essential. These studies would computationally place the molecule into the active site of a protein or onto the surface of a catalyst to predict its binding orientation and affinity. By analyzing the intermolecular interactions, such as hydrogen bonds and van der Waals forces, researchers could understand the basis of its binding and potentially design more potent or selective analogues.

Chemical Transformations and Derivatization of Methyl 4 1 Hydroxy 3 Butenyl Benzoate

Functional Group Interconversions and Modifications

The functional groups within Methyl 4-(1-hydroxy-3-butenyl)benzoate can be selectively modified to yield a variety of new compounds. The secondary allylic alcohol, for instance, is amenable to oxidation, while the ester moiety can undergo hydrolysis, reduction, or amidation.

Oxidation of the Allylic Alcohol: The secondary allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, Methyl 4-(1-oxo-3-butenyl)benzoate. This transformation can be achieved using a variety of oxidizing agents. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) are often employed to selectively oxidize allylic alcohols without affecting the double bond. sltchemicals.com More environmentally friendly methods utilizing catalysts like Fe(NO₃)₃·9H₂O/TEMPO/NaCl with molecular oxygen as the terminal oxidant have also been developed for the oxidation of allylic alcohols to enones. organic-chemistry.org

Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1-hydroxy-3-butenyl)benzoic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide, followed by acidic workup. quizlet.com Studies on the hydrolysis of methyl benzoates have shown that high temperatures can facilitate this conversion, even with sterically hindered esters. rsc.org

Reduction of the Methyl Ester: The ester functionality can be reduced to a primary alcohol, yielding [4-(1-hydroxy-3-butenyl)phenyl]methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. commonorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org The reaction typically proceeds by nucleophilic attack of a hydride ion on the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde. chemistrysteps.com

| Starting Material | Reagent/Conditions | Product | Functional Group Transformation |

| This compound | Pyridinium Chlorochromate (PCC) | Methyl 4-(1-oxo-3-butenyl)benzoate | Secondary alcohol to ketone |

| This compound | 1. NaOH(aq), Δ 2. H₃O⁺ | 4-(1-Hydroxy-3-butenyl)benzoic acid | Ester to carboxylic acid |

| This compound | 1. LiAlH₄ 2. H₂O | [4-(1-Hydroxy-3-butenyl)phenyl]methanol | Ester to primary alcohol |

Synthesis of Analogs and Derivatives for Structure-Reactivity Relationship Studies

To investigate structure-reactivity relationships, a variety of analogs and derivatives of this compound can be synthesized. These modifications can be targeted at the alcohol, the alkene, or the aromatic ring and ester group.

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into an ether or an ester to study the effect of steric bulk and electronics on the molecule's reactivity. For example, etherification can be achieved under Williamson ether synthesis conditions, though care must be taken to avoid competing reactions. Palladium-catalyzed allylic etherification offers a milder alternative.

Modification of the Butenyl Side Chain: The terminal double bond can be modified through various addition reactions to introduce new functional groups. For instance, epoxidation followed by ring-opening can lead to a diverse array of di-functionalized analogs.

Palladium-Catalyzed Allylic Substitution: A powerful method for generating a wide range of derivatives is the palladium-catalyzed allylic substitution, also known as the Tsuji-Trost reaction. wikipedia.org In this reaction, the hydroxyl group is typically converted to a better leaving group, such as an acetate (B1210297) or carbonate. A palladium(0) catalyst then facilitates the displacement of the leaving group to form a π-allyl palladium complex, which can be attacked by a variety of nucleophiles. wikipedia.orgnih.gov This allows for the introduction of carbon, nitrogen, and oxygen-based functionalities at the allylic position. organic-chemistry.orgdntb.gov.ua

| Electrophile | Nucleophile | Catalyst/Ligand | Product |

| Methyl 4-(1-acetoxy-3-butenyl)benzoate | Dimethyl malonate | Pd(PPh₃)₄ | Methyl 4-(1-(dicarbomethoxymethyl)-3-butenyl)benzoate |

| Methyl 4-(1-acetoxy-3-butenyl)benzoate | Aniline | Pd(dba)₂/dppf | Methyl 4-(1-anilino-3-butenyl)benzoate |

| Methyl 4-(1-acetoxy-3-butenyl)benzoate | Sodium phenoxide | Pd(OAc)₂/Xantphos | Methyl 4-(1-phenoxy-3-butenyl)benzoate |

Exploration of its Reactivity Towards Electrophiles and Nucleophiles

The presence of both nucleophilic (alkene) and electrophilic (ester carbonyl) centers, as well as a functional group that can be converted into a leaving group (allylic alcohol), makes this compound a substrate for a variety of reactions with electrophiles and nucleophiles.

Reactions with Electrophiles: The terminal double bond is susceptible to electrophilic addition. savemyexams.com For example, the reaction with bromine (Br₂) in an inert solvent would lead to the formation of Methyl 4-(3,4-dibromo-1-hydroxybutyl)benzoate. chemguide.co.uklibretexts.org The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. libretexts.orgdocbrown.info Another important electrophilic addition is hydroboration-oxidation. wikipedia.orglibretexts.orglibretexts.orgbyjus.com Treatment with a borane (B79455) source like BH₃·THF followed by oxidation with hydrogen peroxide in a basic solution would yield the anti-Markovnikov product, Methyl 4-(1,4-dihydroxybutyl)benzoate. wikipedia.orglibretexts.org

Reactions with Nucleophiles: The primary site for nucleophilic attack is the allylic carbon. As discussed in the previous section, after conversion of the hydroxyl to a suitable leaving group, a wide range of nucleophiles can be introduced via palladium-catalyzed allylic substitution. wikipedia.org Additionally, the carbonyl carbon of the ester group is electrophilic and can react with strong nucleophiles. For example, reaction with an organolithium or Grignard reagent would lead to the formation of a tertiary alcohol after quenching.

| Reagent | Product | Type of Reaction |

| Br₂/CH₂Cl₂ | Methyl 4-(3,4-dibromo-1-hydroxybutyl)benzoate | Electrophilic Addition |

| 1. BH₃·THF 2. H₂O₂, NaOH | Methyl 4-(1,4-dihydroxybutyl)benzoate | Hydroboration-Oxidation |

| 1. TsCl, Pyridine 2. NaCN | Methyl 4-(1-cyano-3-butenyl)benzoate | Nucleophilic Substitution (SN2') |

Pericyclic Reactions and Rearrangements Involving the Butenyl Moiety

The butenyl moiety of this compound and its derivatives can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Oxy-Cope Rearrangement: While the parent molecule is not a 1,5-diene, it is a precursor to substrates for the oxy-Cope rearrangement. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For example, vinylation of the alcohol (e.g., through reaction with a vinyl Grignard reagent on a protected form of the ester, followed by deprotection and oxidation of the secondary alcohol to a ketone) would generate a 1,5-dien-3-ol. Upon heating, this intermediate can undergo a -sigmatropic rearrangement to form an enol, which then tautomerizes to a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The reaction is driven by the formation of the stable carbonyl group. wikipedia.org A significant rate enhancement can be achieved under basic conditions in the anionic oxy-Cope rearrangement. organic-chemistry.org

Diels-Alder Reaction: The butenyl group can be converted into a conjugated diene system, which can then participate in a Diels-Alder reaction. atc.iolibretexts.orgyoutube.com For instance, dehydration of the secondary alcohol would yield Methyl 4-(1,3-butadienyl)benzoate. This diene could then react with a dienophile, such as maleic anhydride, in a [4+2] cycloaddition to form a cyclohexene (B86901) derivative. atc.io The stereochemistry of the Diels-Alder reaction is highly predictable and allows for the construction of complex cyclic systems with good control.

| Reaction Type | Precursor | Reagent/Conditions | Product |

| Oxy-Cope Rearrangement | Methyl 4-(1-hydroxy-1-vinyl-3-butenyl)benzoate | Heat (Δ) | A γ,δ-unsaturated ketone |

| Diels-Alder Reaction | Methyl 4-(1,3-butadienyl)benzoate | Maleic Anhydride, Heat (Δ) | A cyclohexene derivative |

Applications in Organic Synthesis and Methodological Development

Methyl 4-(1-hydroxy-3-butenyl)benzoate as a Chiral Building Block

The chiral secondary allylic alcohol moiety in this compound makes it a valuable potential precursor for the synthesis of enantiomerically pure complex molecules. Chiral allylic alcohols are widely utilized as starting materials in the synthesis of natural products and pharmaceuticals due to the versatility of both the hydroxyl and the alkene functionalities.

A notable example of the strategic use of a chiral allylic alcohol is in the synthesis of (-)-epibatidine, a potent analgesic alkaloid. In one synthetic approach, a chiral allylic alcohol serves as a key intermediate. For instance, the synthesis reported by Loh involved the creation of a chiral allylic alcohol through the Grignard addition of a vinyl group to an aldehyde. This alcohol was then converted to a terminal bromide, setting the stage for an "aza" Barbier reaction to construct the core of the epibatidine (B1211577) molecule. scielo.br This highlights how the stereocenter of the allylic alcohol can be crucial in controlling the stereochemistry of the final product.

Similarly, this compound, if obtained in an enantiomerically pure form, could serve as a starting point for the synthesis of various complex molecules. The hydroxyl group can be derivatized or displaced, and the alkene can undergo a wide range of transformations, including epoxidation, dihydroxylation, and metathesis, all of which could proceed with high diastereoselectivity directed by the existing stereocenter.

Table 1: Key Transformations of Chiral Allylic Alcohols in Synthesis

| Reaction Type | Reagent/Catalyst | Product Functional Group | Potential Application |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, DET, TBHP | Epoxyalcohol | Synthesis of diols, aminoalcohols |

| Dihydroxylation | OsO₄, NMO | Triol | Polyol synthesis |

| Olefin Metathesis | Grubbs' Catalyst | New C=C bond | Ring formation, chain extension |

| Mitsunobu Reaction | DEAD, PPh₃, Nu-H | Inverted ether, ester, etc. | Stereochemical inversion |

| Palladium-Catalyzed Allylic Alkylation | Pd(0), Nucleophile | C-C, C-N, C-O bond formation | Introduction of new substituents |

Integration into Complex Molecular Architectures and Natural Product Synthesis Scaffolds

The butenyl-substituted aromatic structure of this compound makes it a suitable candidate for incorporation into larger, more complex molecular frameworks, including those found in natural products. The butenyl group, in particular, opens up possibilities for ring-closing metathesis (RCM) reactions, a powerful tool for the construction of cyclic and polycyclic systems. wikipedia.org

For instance, a diene precursor containing a butenyl-substituted aromatic ring can undergo RCM to form a dihydro- or tetrahydronaphthalene ring system, a common motif in many natural products. While there are no specific examples in the literature detailing the RCM of this compound itself, the principle is well-established. The general strategy involves the introduction of a second alkene-containing side chain onto the aromatic ring or the existing butenyl chain, followed by cyclization using a ruthenium-based catalyst such as Grubbs' catalyst. organic-chemistry.org

The synthesis of polyene natural product motifs often relies on the iterative coupling of bifunctional building blocks. nih.gov A molecule like this compound could potentially be functionalized to serve as such a building block, where the aromatic ring provides a rigid scaffold and the butenyl chain allows for further elongation and elaboration.

Role in the Development of Novel Synthetic Methodologies

Chiral allylic alcohols are frequently employed as benchmark substrates in the development of new asymmetric synthetic methods. The dual functionality of these molecules allows for the testing of catalyst systems that can control both chemo- and stereoselectivity.

A prominent area where allylic alcohols have been instrumental is in the development of organocatalytic asymmetric allylic alkylation (AAA). acs.org Traditionally, AAA reactions have relied on transition metal catalysts. However, the development of organocatalytic variants, which avoid the use of potentially toxic and expensive metals, is a major focus of modern synthetic chemistry. In these reactions, a chiral amine or phosphoric acid catalyst can activate the allylic alcohol for nucleophilic attack, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with high enantioselectivity. semanticscholar.org

This compound would be an excellent substrate for testing new catalysts for asymmetric allylic substitution reactions. The electronic properties of the aromatic ring and the steric bulk of the molecule would provide a good test for the generality and robustness of a new catalytic system. Furthermore, the development of methods for the direct enantioselective fluorination of allylic alcohols has been an area of intense research, with chiral phosphoric acids being used as phase-transfer catalysts. nih.gov

Catalytic Applications of its Derivatives in Organic Transformations

Derivatives of this compound, particularly those that can act as chiral ligands, have the potential to be used in asymmetric catalysis. The 1,3-diol that could be formed from the dihydroxylation of the double bond, for example, could serve as a chiral diol ligand. Chiral diols are a well-established class of ligands for a variety of metal-catalyzed enantioselective reactions. nih.gov

For example, titanium(IV) complexes of chiral diols, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), are effective catalysts for enantioselective additions of organozinc reagents to aldehydes. Similarly, BINOL (1,1'-bi-2-naphthol) is a privileged chiral diol ligand used in a vast array of asymmetric transformations, including the Sharpless asymmetric epoxidation. wikipedia.org

While the specific diol derived from this compound has not been reported as a ligand, its structure suggests it could coordinate to a metal center and create a chiral environment for a catalytic reaction. The aromatic ring could be further functionalized to tune the electronic and steric properties of the resulting catalyst. The development of chiral-at-metal complexes, where the chirality originates from the stereogenic arrangement of achiral ligands around the metal center, is also a growing field where derivatives of this compound could find application. rsc.org

Table 2: Potential Catalytic Applications of Derivatives

| Derivative Type | Metal | Reaction Type | Potential Advantage |

| Chiral Diol Ligand | Ti, Ru, Rh | Asymmetric reduction, cyclopropanation | Tunable electronic/steric properties |

| Chiral Phosphoramidite | Pd, Ir, Rh | Asymmetric allylic alkylation, hydrogenation | High enantioselectivity |

| Chiral N-Heterocyclic Carbene | Ru, Pd | Olefin metathesis, cross-coupling | Enhanced catalyst stability and activity |

Future Research Directions and Unaddressed Challenges in Methyl 4 1 Hydroxy 3 Butenyl Benzoate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of Methyl 4-(1-hydroxy-3-butenyl)benzoate, a homoallylic alcohol, can be approached through the allylation of methyl 4-formylbenzoate (B8722198). Current methods for the synthesis of homoallylic alcohols often rely on stoichiometric organometallic reagents and volatile organic solvents. Future research should focus on developing greener and more atom-economical synthetic routes.

One promising avenue is the use of catalytic amounts of transition metals. For instance, ruthenium trichloride (B1173362) has been shown to catalyze the allylation of aldehydes with allyl acetate (B1210297), producing homoallylic alcohols with carbon dioxide and acetic acid as the only byproducts. organic-chemistry.org Investigating the applicability of this ruthenium-catalyzed system to the synthesis of this compound could lead to a more sustainable process. Another green approach involves the use of mechanochemistry. The solvent-free, mechanochemical allylation of aldehydes using potassium allyltrifluoroborate has been reported, offering a reduction in solvent waste. nih.govmdpi.com Adapting this technique for the synthesis of the title compound would be a significant step towards a more environmentally friendly production method.

Furthermore, electrochemical methods present an attractive alternative. The electroreductive allylation of aldehydes with allyl halides or allyl alcohols avoids the need for pre-formed organometallic reagents. rsc.org Exploring the electrochemical synthesis of this compound could offer a milder and more controlled reaction environment.

A comparison of potential sustainable synthetic methods is presented in the table below.

| Method | Allyl Source | Catalyst/Mediator | Advantages |

| Catalytic Allylation | Allyl acetate | Ruthenium trichloride | Atom economical, mild conditions organic-chemistry.org |

| Mechanochemistry | Potassium allyltrifluoroborate | None (lanthanide catalyst for ketones) | Solvent-free, energy-efficient nih.govmdpi.com |

| Electrochemistry | Allyl bromide/alcohol | Electric current | Avoids stoichiometric metallic reagents rsc.org |

| Aqueous Media | Allyl bromide | Tin | Use of water as a green solvent researchgate.net |

Future work should focus on optimizing these methods for the specific synthesis of this compound, aiming for high yields, selectivity, and minimal environmental impact.

In-depth Mechanistic Understanding of Underexplored Reactions

A thorough mechanistic understanding of the reactions involving this compound is crucial for controlling reaction outcomes and designing new transformations. The key reaction for its synthesis, the allylation of an aromatic aldehyde, generally proceeds through a six-membered cyclic transition state when using allylboron or allyltin (B8295985) reagents. The stereochemistry of the resulting homoallylic alcohol is influenced by the geometry of the allylating agent and the nature of the Lewis acid catalyst. acs.org A detailed computational and experimental study of the transition state for the formation of this compound would provide valuable insights into controlling its stereochemistry.

The electronic nature of the aromatic aldehyde plays a significant role in the enantioselectivity of allylation reactions. For example, in the allylation of aromatic aldehydes with allyltrichlorosilanes catalyzed by a chiral N-oxide, electron-withdrawing substituents on the aldehyde lead to higher enantioselectivity. acs.org Given that the methyl ester group in methyl 4-formylbenzoate is electron-withdrawing, it is expected to influence the stereochemical outcome of chiral allylations. A systematic study of the effect of the ester group on the enantioselectivity of various catalytic allylation reactions would be highly beneficial.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The bifunctional nature of this compound, possessing both a homoallylic alcohol and a benzoate (B1203000) ester moiety, opens up a wide range of possibilities for novel chemical transformations.

The oxidation of the homoallylic alcohol is a key area for exploration. While strong oxidizing agents would likely lead to the corresponding ketone, milder and more selective oxidation methods could yield interesting products. For example, the oxidation of substituted homoallylic alcohols with pyridinium (B92312) chlorochromate (PCC) or zinc chlorochromate (ZCC) can produce the corresponding carbonyl compounds. mdpi.com The use of tert-butyl hydroperoxide (t-BuOOH) can lead to allylic oxidation or epoxidation products, depending on the presence of catalysts like osmium tetroxide (OsO4). mdpi.com A systematic investigation into the oxidation of this compound with various modern and selective oxidizing agents is warranted.

The double bond in the butenyl side chain offers another site for chemical modification. Reactions such as epoxidation, dihydroxylation, and ozonolysis could lead to a variety of new functionalized benzoate derivatives. Furthermore, the hydroxyl group could be used to direct these transformations, potentially leading to high levels of stereocontrol.

Potential for Material Science Applications

The unique structure of this compound makes it an interesting candidate for applications in material science.

Polymerizable Monomers: The presence of a hydroxyl group and a vinyl group suggests that this molecule could serve as a monomer for polymerization. The hydroxyl group could be used for condensation polymerization to form polyesters, while the vinyl group could undergo addition polymerization. This could lead to the development of novel polymers with tailored properties, potentially incorporating the rigid benzoate unit into the polymer backbone or as a pendant group. Benzoate derivatives are known to be used as plasticizers in resins and coatings, suggesting that polymers derived from this compound might have interesting material properties. justlonghealth.comannexechem.com

Supramolecular Chemistry: Benzoate moieties are known to participate in the formation of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netmdpi.com The hydroxyl group in this compound can act as a hydrogen bond donor and acceptor, facilitating the formation of ordered structures. The potential for this molecule to self-assemble into liquid crystals or other ordered materials should be investigated. The interplay between the rigid aromatic ring and the flexible butenyl side chain could lead to interesting and potentially useful supramolecular architectures.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 4-(1-hydroxy-3-butenyl)benzoate, and how can steric effects of the 3-butenyl group be mitigated?

- Methodology : Utilize nucleophilic substitution or esterification reactions under controlled conditions. For example, coupling 4-hydroxybenzoic acid derivatives with 3-buten-1-ol precursors in polar aprotic solvents like DMF at 50–80°C, as seen in analogous benzoate syntheses . Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) ensures product isolation . Steric hindrance from the butenyl group can be reduced by slow reagent addition and using catalysts like Cs₂CO₃ to enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to identify proton environments (e.g., hydroxyl, ester, and butenyl protons). Compare chemical shifts with similar benzoate esters (δ ~3.9 ppm for methoxy groups; δ ~5-6 ppm for vinyl protons) .

- XRD : Single-crystal X-ray diffraction refined via SHELX software (e.g., SHELXL for small-molecule refinement) to resolve spatial arrangements and hydrogen-bonding networks .

- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. How does the reactivity of the butenyl group in this compound influence its stability under oxidative or reductive conditions?

- Methodology : Perform controlled oxidation/reduction experiments:

- Oxidation : Test with KMnO₄/H₂O or OsO₄ to convert the butenyl group to diols or ketones, monitoring via TLC and IR for carbonyl formation .

- Reduction : Use H₂/Pd-C or LiAlH₄ to saturate the double bond, analyzing products via GC-MS . Stability can be assessed by tracking decomposition under UV light or heat using accelerated stability studies.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies .

- Reaction Pathways : Simulate intermediates in oxidation reactions (e.g., epoxidation of the butenyl group) using Gaussian or ORCA software . Compare computational results with experimental kinetics data to validate models.

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodology :

- Cross-Validation : Combine multiple techniques (e.g., NOESY for stereochemistry, XRD for absolute configuration) to resolve ambiguities in NMR assignments .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to track signal splitting in complex spectra .

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange in the butenyl group .

Q. How can this compound serve as a precursor in drug discovery, particularly for targeting enzyme inhibition?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituting the butenyl group with alkyl chains or halogens) and screen against enzyme targets (e.g., kinases, proteases) using in vitro assays .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., cyclooxygenase-2), guided by the compound’s ester and hydroxyl pharmacophores .

Key Considerations for Researchers

- Experimental Design : Prioritize inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the butenyl group .

- Data Interpretation : Cross-reference XRD data with SHELX-refined models to avoid overfitting .

- Safety : Use PPE (goggles, gloves) and ensure fume hoods for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.